molecular formula C13H26N2O2 B7987417 Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7987417
M. Wt: 242.36 g/mol
InChI Key: DRJBVMBAQADEBT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butyl ester group. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the piperidine derivative: This step involves the preparation of the piperidine ring, which serves as the core structure of the compound.

    Reaction with isopropyl chloroformate: The piperidine derivative is then reacted with isopropyl chloroformate to introduce the isopropyl group.

    Esterification with tert-butyl alcohol: Finally, the compound is esterified with tert-butyl alcohol to form the tert-butyl ester group.

Industrial Production Methods

In industrial settings, the production of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is typically carried out in large-scale reactors under optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups.

    Carbamic acid esters: These compounds have similar ester groups but may have different core structures.

The uniqueness of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBVMBAQADEBT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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